![molecular formula C5H4N4O2 B148406 1H-吡唑并[4,3-d]嘧啶-5,7(4H,6H)-二酮 CAS No. 135787-30-3](/img/structure/B148406.png)
1H-吡唑并[4,3-d]嘧啶-5,7(4H,6H)-二酮
描述
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has been studied for its potential therapeutic applications. This compound is also known as Zaleplon, which is a sedative-hypnotic drug used to treat insomnia. However,
科学研究应用
癌症研究:CDK2抑制剂
吡唑并[4,3-d]嘧啶骨架已被鉴定为设计CDK2抑制剂的优先结构 . CDK2(细胞周期蛋白依赖性激酶2)是癌症治疗的关键靶点,因为它在细胞周期调节中发挥作用。源自该骨架的化合物已显示出对CDK2的显着抑制活性,导致肿瘤细胞的细胞周期阻滞和凋亡。这使得它们成为开发新型抗癌药物的有希望的候选者。
分子建模和药物设计
1H-吡唑并[4,3-d]嘧啶-5,7-二酮的独特结构使其可用于分子建模研究,以了解小分子与生物靶标之间的相互作用 . 该化合物可以作为合成新型治疗剂的先导结构,在癌症以外的各种疾病中具有潜在的应用。
生物化学:酶活性研究
研究表明,1H-吡唑并[4,3-d]嘧啶-5,7-二酮的衍生物可以表现出酶抑制活性 . 这些化合物可用于研究酶的机制和动力学,为酶如何发挥作用以及如何调节它们提供见解。
材料科学:含能材料
吡唑并[4,3-d]嘧啶衍生物已被探索用于其在含能材料中的潜在用途 . 它们的稳定性和能量释放特性对需要高能化合物的应用(如推进剂和炸药)很感兴趣。
合成化学:合成砌块
吡唑并[4,3-d]嘧啶核心是合成化学中的一个通用合成砌块 . 它可以被功能化以创建具有多种生物活性的化合物。这种多功能性对于药物研究中新化学实体的发现和开发非常有价值。
作用机制
Target of Action
The primary target of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .
Mode of Action
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . This disruption can lead to the arrest of cell cycle progression, preventing cells from entering the S phase from the G1 phase . Downstream effects can include the induction of apoptosis within cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to interact with its target .
Result of Action
The result of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione’s action is the inhibition of cell cycle progression, specifically the transition from the G1 phase to the S phase . This can lead to the induction of apoptosis within cells . The compound has shown superior cytotoxic activities against certain cell lines .
未来方向
生化分析
Biochemical Properties
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis and inhibit proliferation by modulating the activity of CDK2 and other related proteins . Additionally, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione affects the expression of genes involved in cell cycle regulation, further contributing to its anti-cancer effects .
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione may also interact with other proteins and enzymes, contributing to its overall biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy . In vitro and in vivo studies have shown that the compound’s effects on cellular function can persist over time, with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on normal cell function and overall health . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may affect metabolic flux and alter the levels of specific metabolites, contributing to its overall biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and toxicity . Studies have shown that the compound can effectively reach target tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic potential .
属性
IUPAC Name |
1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOMBLAKHBLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617949 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40769-81-1 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
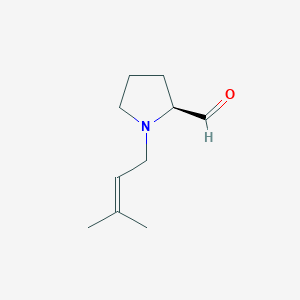
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
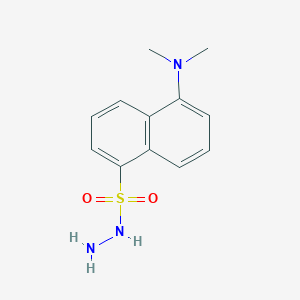
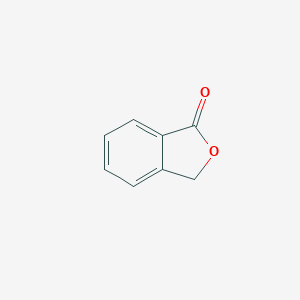
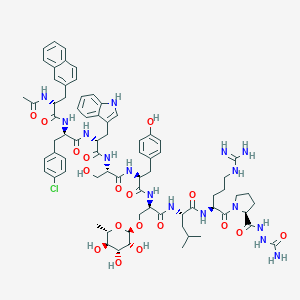
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
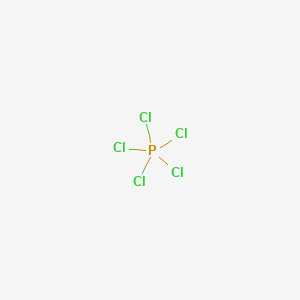
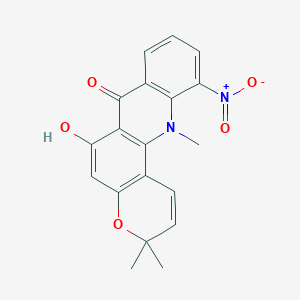
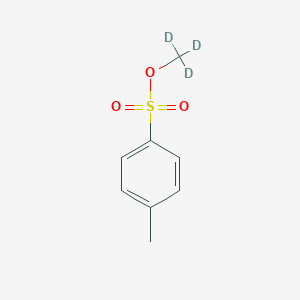
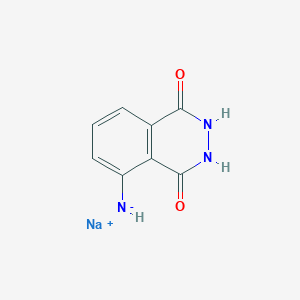
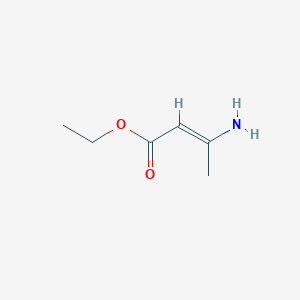
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)